molecular formula C11H12N2O2S B13177985 N,N-dimethylisoquinoline-4-sulfonamide

N,N-dimethylisoquinoline-4-sulfonamide

Cat. No.: B13177985
M. Wt: 236.29 g/mol
InChI Key: VBMHSACNOOFGHC-UHFFFAOYSA-N
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Description

N,N-dimethylisoquinoline-4-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethylisoquinoline-4-sulfonamide typically involves the reaction of isoquinoline with dimethylamine and a sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylisoquinoline-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form amines.

    Substitution: The sulfonamide group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N,N-dimethylisoquinoline-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-dimethylisoquinoline-4-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The compound may also interact with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfenamides: Known for their use as vulcanization accelerators in the rubber industry.

    Sulfinamides: Used as intermediates in the synthesis of pharmaceuticals.

    Sulfonamides: A broad class of compounds with diverse applications in medicine and industry.

Uniqueness

N,N-dimethylisoquinoline-4-sulfonamide is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

N,N-dimethylisoquinoline-4-sulfonamide

InChI

InChI=1S/C11H12N2O2S/c1-13(2)16(14,15)11-8-12-7-9-5-3-4-6-10(9)11/h3-8H,1-2H3

InChI Key

VBMHSACNOOFGHC-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CN=CC2=CC=CC=C21

Origin of Product

United States

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